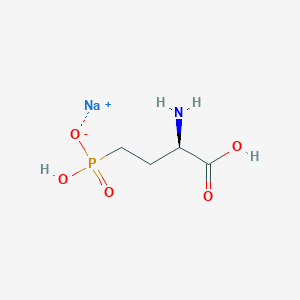
PF9 tetrasodium salt
Vue d'ensemble
Description
PF9 tetrasodium salt is a potent agonist of GPR17 . The chemical name for PF9 tetrasodium salt is 2- (Phenylethynyl)adenosine-5’-triphosphate tetrasodium salt .
Molecular Structure Analysis
The molecular formula of PF9 tetrasodium salt is C18H16N5Na4O13P3 . The molecular weight is 695.23 . The InChI Key is ONTPGXYSNYMMOK-YEJXUIBNSA-J .Physical And Chemical Properties Analysis
PF9 tetrasodium salt is soluble in water and is supplied pre-dissolved at a concentration of 10mM . It should be stored at -20°C . .Applications De Recherche Scientifique
Emulsifying Properties in Food Processing
PF9 Tetrasodium salt, known as Tetrasodium pyrophosphate (TSPP), is commonly used as an emulsifying salt (ES) in food processing, particularly in process cheese. Studies have shown that TSPP can influence the rheological, textural, and physical properties of pasteurized process Cheddar cheese. The concentration of TSPP and cooking times are crucial in determining these properties. For instance, meltability indices and storage modulus values are affected by varying TSPP concentrations. Interestingly, the addition of TSPP leads to the formation of insoluble calcium pyrophosphate complexes, which play a significant role in the cheese's textural properties. This finding underscores the multifaceted role of TSPP in food processing and its impact on food quality (Shirashoji et al., 2016).
Electroless Nickel-Phosphorus (Ni P) Deposition
PF9 Tetrasodium salt is integral in a novel electroless Ni P process, which is utilized to improve the anti-corrosion properties of AZ91D magnesium alloy. The process employs tetrasodium pyrophosphate along with other complexing agents to facilitate the electroless deposition. The role of tetrasodium pyrophosphate is significant, influencing the deposition rate, morphology of the deposit, and the corrosion resistance of the coating. This application highlights the chemical's versatility and its potential in enhancing material properties for industrial applications (Wu et al., 2017).
Photoluminescence in Polymer Chemistry
In polymer chemistry, PF9 Tetrasodium salt derivatives are used to enhance the electron affinity of copolymers, thus facilitating charge recombination. For instance, the addition of electron-deficient dithienosilole moiety in copolymers increases their electron affinity and serves as a charge-trapping site. This modification significantly influences the photoluminescence properties of the copolymers, enabling color tuning and enhancing their potential in light-emitting applications. Such advancements in polymer chemistry open new avenues for the development of advanced materials with tailored optical properties (Liu et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
tetrasodium;[[[(2R,3S,4R)-5-[6-amino-2-(2-phenylethynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N5O13P3.4Na/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(25)14(24)11(34-18)8-33-38(29,30)36-39(31,32)35-37(26,27)28;;;;/h1-5,9,11,14-15,18,24-25H,8H2,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28);;;;/q;4*+1/p-4/t11-,14-,15-,18?;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTPGXYSNYMMOK-YEJXUIBNSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N5Na4O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF9 tetrasodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)




![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)